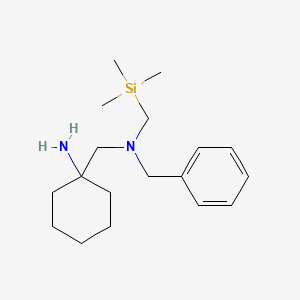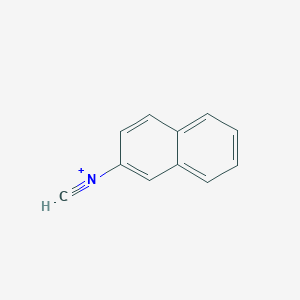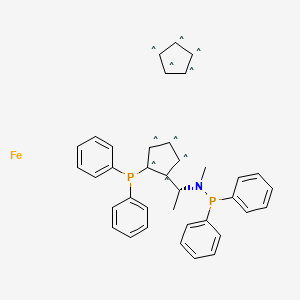
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C18H32N2Si. This compound is known for its unique structural features, which include a cyclohexane ring, a benzyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine can be synthesized using the silicon amine protocol (SLAP). This involves the reaction of aldehydes or ketones with the compound in the presence of a photocatalyst such as Ir[(ppy)2dtbbpy]PF6. The reaction is typically carried out under mild conditions, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of piperazines and other nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in silicon-based reactions, while the benzyl and cyclohexanamine groups can interact with other molecules through various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Benzyl(methyl)amino)methyl)cyclohexanamine: Similar structure but lacks the trimethylsilyl group.
1-((Benzyl((dimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a dimethylsilyl group instead of a trimethylsilyl group.
1-((Phenyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a phenyl group instead of a benzyl group.
Uniqueness
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in silicon-based reactions and as a reagent in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C18H32N2Si |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-[[benzyl(trimethylsilylmethyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C18H32N2Si/c1-21(2,3)16-20(14-17-10-6-4-7-11-17)15-18(19)12-8-5-9-13-18/h4,6-7,10-11H,5,8-9,12-16,19H2,1-3H3 |
InChI-Schlüssel |
HHDPYUUHZQUCNL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2(CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)





